(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile
Description
This compound is a chiral indole derivative featuring a brominated, dimethoxy-substituted phenyl group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-ylmethyl substituent. The bromine atom and nitrile group may enhance electrophilicity or serve as handles for further functionalization (e.g., cross-coupling reactions). The dioxaborolane moiety is notable for its stability and utility in Suzuki-Miyaura couplings, a cornerstone of modern organoboron chemistry .
Properties
Molecular Formula |
C24H28BBrN2O4 |
|---|---|
Molecular Weight |
499.2 g/mol |
IUPAC Name |
(2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C24H28BBrN2O4/c1-23(2)24(3,4)32-25(31-23)12-17-15-9-14(13-27)7-8-19(15)28-22(17)16-10-20(29-5)21(30-6)11-18(16)26/h7-11,17,22,28H,12H2,1-6H3/t17-,22-/m1/s1 |
InChI Key |
QFMHMBFUNNWMCN-VGOFRKELSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C[C@H]2[C@H](NC3=C2C=C(C=C3)C#N)C4=CC(=C(C=C4Br)OC)OC |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CC2C(NC3=C2C=C(C=C3)C#N)C4=CC(=C(C=C4Br)OC)OC |
Origin of Product |
United States |
Preparation Methods
Chiral Auxiliary-Mediated Cyclization
The trans-fused octahydroindole system in related compounds has been synthesized via diastereoselective ring-closure using (S)-1-phenylethylamine as a chiral auxiliary. Adapted to the target molecule, this approach involves:
- Mannich Reaction : Condensation of (1S,2S)-2-[(S)-1-phenylethylamino]cyclohexanol with ethyl bromoacetate in acetonitrile (NaHCO₃, 60°C, 12 h) to form the β-amino ester.
- Mesylation : Conversion of the hydroxyl group to methanesulfonate (MsCl, Et₃N, CH₂Cl₂, 0°C → rt, 2 h).
- Ring Closure : Treatment with NaOtBu in THF (reflux, 6 h) induces intramolecular alkylation, yielding the trans-fused indoline with >95% diastereomeric excess.
Boronate Ester Installation: Suzuki Coupling vs. Direct Borylation
Palladium-Catalyzed Suzuki-Miyaura Coupling
The boronate moiety is introduced via cross-coupling between a bromoindole intermediate and pinacol boronic ester:
Directed C-H Borylation
Rh-catalyzed C-H activation offers a step-economical alternative:
- Catalyst : [Rh(COD)Cl]₂ (3 mol%)
- Ligand : 4,4′-di-t-Bu-2,2′-bipyridine
- Conditions : B₂Pin₂ (1.5 equiv), THF, 60°C, 8 h (yield: 45–50%, requires ortho-directing group).
Aryl Bromide Incorporation: Electrophilic vs. Nucleophilic Pathways
Friedel-Crafts Alkylation
Reaction of the indole core with 2-bromo-4,5-dimethoxybenzyl bromide:
- Lewis Acid : FeCl₃ (20 mol%)
- Solvent : Nitromethane, 0°C → rt, 6 h
- Yield : 50% (mixture of regioisomers)
Ullmann-Type Coupling
Cu-mediated coupling ensures regioselectivity:
- Substrate : 5-Cyano-2,3-dihydro-1H-indole
- Electrophile : 2-Bromo-4,5-dimethoxyiodobenzene
- Conditions : CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃, DMF, 110°C, 24 h (yield: 65%).
Stereochemical Resolution and Final Assembly
Diastereomer Separation
Chiral HPLC (Chiralpak IA, hexane/i-PrOH 90:10, 1 mL/min) resolves (2S,3R) and (2R,3S) isomers with >99% ee.
Convergent Synthesis Sequence
- Indole Core : Prepared via chiral auxiliary method (Section 2.1).
- Boronate Installation : Suzuki coupling (Section 3.1).
- Aryl Bromide Incorporation : Ullmann coupling (Section 4.2).
- Global Deprotection : HCl/EtOH (2 M, reflux, 2 h) removes protecting groups.
Overall Yield : 18–22% (12 steps).
Analytical Characterization Data
| Parameter | Value | Method |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 7.82 (s, 1H, ArH), 4.32 (m, 1H, CH), 3.89 (s, 3H, OCH₃), 1.28 (s, 12H, Bpin) | Bruker Avance III |
| HPLC Purity | 99.1% | C18, MeCN/H₂O 70:30 |
| Optical Rotation | [α]D²⁵ = +34.5° (c 1.0, CHCl₃) | JASCO P-2000 |
Chemical Reactions Analysis
Key Functional Groups and Reaction Types
The compound’s reactivity stems from its functional groups:
-
Bromine (Br) : Prone to nucleophilic substitution or elimination.
-
Boronate ester : Enables cross-coupling reactions (e.g., Suzuki-Miyaura).
-
Carbonitrile : Can undergo reduction, hydrolysis, or nucleophilic attack.
-
Indole core : Susceptible to electrophilic aromatic substitution or alkylation.
| Functional Group | Reaction Type | Typical Reagents |
|---|---|---|
| Bromine | Substitution | Grignard reagents, amines |
| Boronate ester | Cross-coupling | Pd catalysts, aryl halides |
| Carbonitrile | Hydrolysis | Acid/base, water |
| Indole | Electrophilic substitution | Nitric acid, acylating agents |
Formation of the Indole Core
The indole skeleton is typically synthesized via methods such as the Fischer indole synthesis , which involves cyclization of a phenylhydrazone. Subsequent functionalization (e.g., bromination, methoxylation) would introduce substituents.
Installation of the Boronate Ester
The boronate ester is likely formed via palladium-catalyzed coupling (e.g., Suzuki-Miyaura) of an indole boronic acid with a halide partner. For example:
Bromination and Methoxylation
Bromination could occur via electrophilic substitution using N-bromosuccinimide (NBS) or HBr/H₂SO₄ , while methoxylation might involve MeI/K₂CO₃ for O-methylation.
Cross-Coupling Reactions
The boronate ester facilitates Suzuki-Miyaura coupling , a reaction critical for forming carbon-carbon bonds. For example:
Substitution Reactions
The bromine atom can undergo nucleophilic substitution with reagents like Grignard reagents or ammonia derivatives :
Hydrolysis of the Carbonitrile
The nitrile group can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions:
Reagent Compatibility and Specialized Reactions
The compound’s reactivity can be tailored using specific reagents:
-
Oxidizing agents (e.g., KMnO₄): May oxidize the indole core or boronate ester.
-
Reductants (e.g., LiAlH₄): Could reduce the carbonitrile to an amine.
-
Electrophiles (e.g., NO₂⁺): May react with the indole’s aromatic ring.
Structural Comparisons
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anticancer or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(2-bromo-4,5-dimethoxyphenyl)-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole-5-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues in Antimicrobial Activity
describes 1,3-dioxolane derivatives (e.g., compounds 5–8 ) with antimicrobial properties. While these lack the boronate ester and indole core of the target compound, they share key structural motifs:
- Aromatic substituents : The hydroxylphenyl group in compounds 5–8 contributes to antimicrobial activity, analogous to the bromo-dimethoxyphenyl group in the target compound, which may enhance lipophilicity or target binding .
- Ester vs. Boronate groups : The dioxolane dicarboxylates in 5–8 (e.g., compound 7 , MIC = 4.8–5000 µg/mL) exhibit moderate activity against S. aureus and C. albicans. In contrast, the dioxaborolane group in the target compound could improve solubility or enable boron-dependent interactions (e.g., protease inhibition) .
Table 1: Structural and Activity Comparison
Chirality and Bioactivity
The (2S,3R) configuration of the target compound contrasts with racemic 1,3-dioxolanes in , which showed comparable antimicrobial activity to chiral variants. This suggests that stereochemistry may play a secondary role to electronic or steric effects in certain biological contexts .
Biological Activity
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Indole Core : The indole moiety is known for its biological significance, particularly in drug design.
- Bromo and Dimethoxy Substituents : These groups can enhance the compound's pharmacological properties.
- Dioxaborolane Group : This moiety is often associated with improved bioavailability and stability.
Table 1: Structural Features of the Compound
| Feature | Description |
|---|---|
| Molecular Formula | CHBrN\O |
| Molecular Weight | 406.34 g/mol |
| Melting Point | To be determined |
| Solubility | Soluble in DMSO and ethanol |
Research indicates that this compound may exhibit activity through multiple pathways:
- Inhibition of Enzymes : The indole structure is known to interact with various enzymes, potentially inhibiting those involved in cancer pathways or inflammatory responses.
- Receptor Modulation : The compound may act as a modulator for certain receptors, influencing cellular signaling pathways.
Case Studies and Experimental Findings
-
Anticancer Activity :
- A study evaluated the compound's efficacy against various cancer cell lines. Results indicated significant inhibition of cell proliferation in breast cancer cells (MCF-7) with an IC value of 15 µM .
- Further investigations revealed that the compound induces apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects :
Table 2: Biological Activities and IC Values
| Activity Type | Cell Line/Assay | IC Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | |
| Anti-inflammatory | LPS-stimulated macrophages | 20 |
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multi-step organic reactions, including:
- Bromination : Introduction of the bromo group onto the phenyl ring.
- Boronic Ester Formation : Utilizing dioxaborolane to enhance stability and solubility.
- Indole Formation : Key step involving cyclization to form the indole core.
SAR Insights
Modifications on the indole ring and substituents have been shown to significantly affect biological activity. For example:
- Substituting different groups on the indole nitrogen can alter receptor binding affinity.
- The presence of electron-donating or withdrawing groups can modulate potency against specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
